1-(4-phenoxy-2-butyn-1-yl)piperidine

COX-2 Inhibition Selectivity Profiling Inflammation

Researchers requiring a well-characterized, modest-activity piperidine probe often face supply inconsistency and absent biological benchmarking. This compound resolves those gaps with quantified interaction data essential for reproducible SAR and ADME-Tox studies. Key assay benchmarks: PXR agonism (EC50=1,100 nM) for CYP induction calibration; hERG inhibition (IC50=25 µM) as a cardiac safety margin reference; negligible COX-1/2 inhibition (IC50>100 µM) for use as a validated negative control; and minimal CYP2D6 liability (IC50>5,000 nM) reducing DDI confounders. Reliable global supply with batch-to-batch consistency supports critical screening workflows.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
Cat. No. B3974550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-phenoxy-2-butyn-1-yl)piperidine
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC#CCOC2=CC=CC=C2
InChIInChI=1S/C15H19NO/c1-3-9-15(10-4-1)17-14-8-7-13-16-11-5-2-6-12-16/h1,3-4,9-10H,2,5-6,11-14H2
InChIKeyMKJUGLATHCMJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Phenoxy-2-butyn-1-yl)piperidine: Synthetic Intermediate & Tool Compound


1-(4-Phenoxy-2-butyn-1-yl)piperidine (CAS 74246-25-6, C15H19NO, MW 229.32) is a synthetic piperidine derivative featuring a phenoxy group linked via a rigid butynyl spacer to the piperidine nitrogen. Unlike end-stage drug candidates or extensively optimized lead compounds, this molecule serves primarily as a synthetic intermediate [1] and a tool compound for probing biological target space. The presence of the piperidine ring (a privileged scaffold in medicinal chemistry) and the phenoxy-butynyl linker confers potential for interactions with G-protein coupled receptors (GPCRs) and ion channels . Its utility lies not in being a final therapeutic entity but as a foundational structure for further derivatization, a comparator in structure-activity relationship (SAR) studies, or a probe for understanding the binding characteristics of specific receptor subtypes. Quantitatively, its interaction profile with targets such as histamine receptors, COX enzymes, PXR, and hERG provides a baseline against which more potent or selective analogs can be measured [2].

Non-Substitutable Nature of 1-(4-Phenoxy-2-butyn-1-yl)piperidine


The procurement of 1-(4-phenoxy-2-butyn-1-yl)piperidine is not a generic purchase where any piperidine derivative will suffice. Its value is contingent on its specific, and often modest, interaction profile with a distinct set of biological targets. Substituting it with a close structural analog or a more potent, but different, piperidine derivative would invalidate its purpose as a specific control, a synthetic building block for a defined SAR exploration, or a probe with a known, quantifiable lack of activity against certain off-targets [1]. For instance, while some phenoxyalkylpiperidines demonstrate high affinity for sigma-1 (σ1) receptors (e.g., compound 1a with a Ki of 0.9 nM) [2], this specific butynyl-linked compound exhibits a different spectrum, including measurable but weaker activity at H3 receptors (IC50 = 2.51 nM) [3] and negligible inhibition of COX-1/2 (IC50 > 100 µM) [4]. Replacing it without these precise activity landmarks would introduce uncontrolled variables, undermining the reproducibility and interpretability of the experimental data.

1-(4-Phenoxy-2-butyn-1-yl)piperidine: Quantitative Comparison


Lack of COX-1/2 Inhibition

This compound demonstrates a clear, quantifiable lack of inhibitory activity against cyclooxygenase (COX) enzymes, a common target for many drug discovery programs. This is a key differentiator from other piperidine-containing molecules that possess anti-inflammatory properties. The data shows an IC50 value of >100 µM (>1.00E+5 nM) against both COX-1 and COX-2, indicating negligible interaction [1]. This contrasts with other piperidine derivatives, such as certain N-aralkyl piperidines, which can exhibit potent COX-2 inhibition, with some analogs showing IC50 values in the sub-100 nM range [2]. The specific structural features of the phenoxy-butynyl piperidine, including the rigid alkyne linker, appear to preclude binding to the COX active site, making it a valuable negative control or a clean starting point for developing ligands intended for non-COX targets.

COX-2 Inhibition Selectivity Profiling Inflammation Off-Target Activity

PXR Agonism and CYP3A4 Induction

The compound acts as a Pregnane X Receptor (PXR) agonist, a key regulator of CYP3A4 expression, with a measured EC50 of 1,100 nM (1.10 µM) in a cell-based transactivation assay [1]. This activity places it in a specific functional category compared to other piperidines. For instance, while some optimized piperidine ligands are designed to be PXR-inactive (e.g., certain dual H3/σ1 ligands with no reported PXR activity up to 10 µM) to avoid drug-drug interactions [2], this compound possesses a measurable, albeit moderate, activation potential. Conversely, it is significantly less potent than strong PXR agonists like rifampicin (EC50 ~ 1 µM or lower). This defined, intermediate PXR activity makes the compound a useful tool for: 1) benchmarking new analogs in SAR studies aimed at reducing PXR activation, and 2) serving as a control in ADME-Tox panels to calibrate CYP induction assays [3].

PXR CYP3A4 Induction Drug-Drug Interaction Nuclear Receptor

hERG Channel Inhibition

Evaluation of hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition is a mandatory step in preclinical safety assessment. This compound exhibits measurable inhibition of the hERG channel with an IC50 of 25,000 nM (25 µM) in a Qpatch electrophysiology assay [1]. This quantitative data point is critical for comparing safety margins. In contrast, many drug-like piperidine derivatives are optimized to have minimal hERG activity (IC50 > 30 µM or even > 100 µM) to avoid QT prolongation and potential arrhythmias [2]. While its potency is lower than that of known high-risk hERG blockers (which often have IC50 values in the sub-micromolar range), it serves as a valuable reference compound. Researchers can use this specific IC50 value as a benchmark to evaluate whether structural modifications in a new piperidine series are improving (increasing IC50) or worsening (decreasing IC50) the cardiac safety profile relative to this baseline [3].

hERG Cardiotoxicity Safety Pharmacology Ion Channel

Lack of CYP2D6 Inhibition

Cytochrome P450 2D6 (CYP2D6) is a major drug-metabolizing enzyme, and its inhibition can lead to significant drug-drug interactions (DDIs). This compound demonstrates a lack of inhibitory activity against CYP2D6, with an IC50 > 5,000 nM [1]. This characteristic distinguishes it from other piperidine derivatives, such as certain 4-arylpiperidines and paroxetine, which are known to be potent CYP2D6 inhibitors with IC50 values often below 100 nM [2]. The absence of CYP2D6 inhibition is a highly desirable feature in a research tool or early lead scaffold, as it suggests a lower potential for metabolism-based DDIs when used in cellular or in vivo models [3]. For scientists procuring a piperidine scaffold for further optimization, this compound offers a cleaner metabolic starting point, allowing for a more accurate assessment of a new molecule's intrinsic pharmacological effects without confounding CYP-mediated interactions.

CYP2D6 Drug Metabolism Metabolic Stability Enzyme Inhibition

Research Applications of 1-(4-Phenoxy-2-butyn-1-yl)piperidine


COX-2 Assay Negative Control

Due to its documented lack of COX-1/2 inhibitory activity (IC50 > 100 µM) [1], this compound is ideally suited as a negative control in experiments designed to identify novel anti-inflammatory agents targeting the COX pathway. Researchers can confidently use it to benchmark the background signal and ensure that observed effects from other compounds are indeed due to genuine COX inhibition rather than assay interference [2].

PXR/CYP Induction Reference Compound

With a well-defined EC50 of 1,100 nM for PXR agonism in a validated cell-based assay [3], this compound serves as an excellent reference or 'middle-marker' in ADME-Tox screening panels. It can be used to calibrate PXR transactivation assays and to benchmark the CYP3A4 induction potential of new chemical entities being developed in the piperidine chemical space [4].

hERG Safety Benchmark for Piperidine SAR

The quantified hERG inhibition data (IC50 = 25 µM) [5] provides a crucial benchmark for medicinal chemists. In any SAR program focused on optimizing piperidine-based ligands for CNS or other targets, this compound can be used as a reference point. Modifications that result in a hERG IC50 greater than 25 µM represent an improvement in cardiac safety margin, while those resulting in lower values indicate a potential liability [6].

Metabolically Clean Scaffold

The evidence for minimal CYP2D6 inhibition (IC50 > 5,000 nM) [7] positions this compound as a favorable starting point for developing tool compounds intended for use in complex cellular or in vivo systems. Its lower potential for causing metabolism-based drug-drug interactions reduces the likelihood of confounding factors, enabling a more straightforward interpretation of the compound's primary pharmacology on the intended target [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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